(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline
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Overview
Description
(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline is a complex heterocyclic compound that features a fused furoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate azido-substituted intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be integrated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the azido group to an amine group, leading to the formation of aminomethyl derivatives.
Substitution: The azido group can be substituted with other nucleophiles, resulting in the formation of diverse substituted furoquinolines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions include various substituted furoquinolines, aminomethyl derivatives, and quinoline-based compounds with different functional groups. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anticancer, antimicrobial, and antiviral agent.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The azido group can undergo bioorthogonal reactions, allowing the compound to selectively bind to target proteins and inhibit their activity. This mechanism is particularly useful in the development of targeted therapies and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler heterocyclic compound with a wide range of applications in medicinal chemistry.
Furoquinoline: A related compound with a fused furan and quinoline ring system, similar to the structure of (3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline.
Azidomethyl derivatives: Compounds with an azidomethyl group that exhibit similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of the azidomethyl group and the furoquinoline structure. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18N4O |
---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
(3aS,4aS,9aR)-3a-(azidomethyl)-3,4,4a,5,6,7,8,9a-octahydro-1H-furo[3,4-b]quinoline |
InChI |
InChI=1S/C12H18N4O/c13-16-14-7-12-8-17-6-10(12)5-9-3-1-2-4-11(9)15-12/h5,10-11,15H,1-4,6-8H2/t10-,11-,12-/m0/s1 |
InChI Key |
MWNKLHMRJFXUFO-SRVKXCTJSA-N |
Isomeric SMILES |
C1CCC2=C[C@H]3COC[C@@]3(N[C@H]2C1)CN=[N+]=[N-] |
Canonical SMILES |
C1CCC2=CC3COCC3(NC2C1)CN=[N+]=[N-] |
Origin of Product |
United States |
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